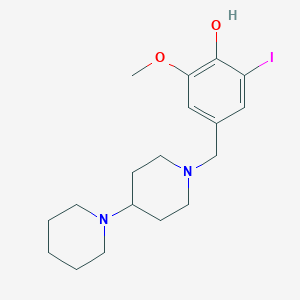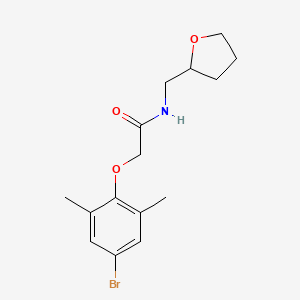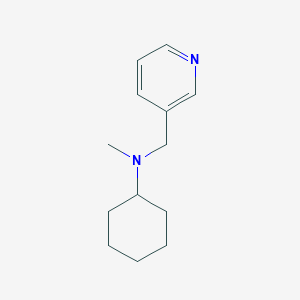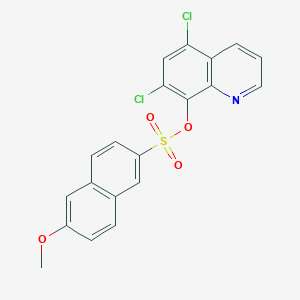![molecular formula C15H17NO3 B5022758 N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)
N-[2-(4-ethylphenoxy)ethyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-ethylphenoxy)ethyl]-2-furamide, commonly known as A-582941, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It is a promising compound for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Wirkmechanismus
A-582941 selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by A-582941 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuroprotection.
Biochemical and Physiological Effects
A-582941 has been shown to have a wide range of biochemical and physiological effects. It enhances cognitive function by improving synaptic plasticity and neurotransmitter release in the hippocampus and prefrontal cortex. A-582941 also has neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain. Furthermore, A-582941 has been shown to have analgesic effects by modulating pain pathways in the spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
A-582941 is a highly selective agonist of the α7 nAChR, which makes it a valuable tool for studying the role of α7 nAChR in various neurological disorders. However, the use of A-582941 in lab experiments is limited by its poor solubility in aqueous solutions. This can be overcome by using organic solvents or by formulating A-582941 as a prodrug.
Zukünftige Richtungen
There are several future directions for the research on A-582941. One area of interest is the development of more potent and selective α7 nAChR agonists. Another area of interest is the investigation of the therapeutic potential of A-582941 in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Furthermore, the use of A-582941 in combination with other drugs or therapies is an area of potential research. Finally, the development of novel formulations of A-582941 that improve its solubility and bioavailability is an area of ongoing research.
Conclusion
A-582941 is a promising compound for the treatment of various neurological disorders. Its selective activation of the α7 nAChR makes it a valuable tool for studying the role of α7 nAChR in these disorders. A-582941 has a wide range of biochemical and physiological effects, including enhancing cognitive function, neuroprotection, and analgesia. However, its use in lab experiments is limited by its poor solubility in aqueous solutions. Further research is needed to fully understand the therapeutic potential of A-582941 and to develop more potent and selective α7 nAChR agonists.
Synthesemethoden
The synthesis of A-582941 involves the reaction of 2-furancarboxylic acid with 4-ethylphenol to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-aminoethyl)ethanolamine to form A-582941. The synthesis method has been optimized to produce high yields of pure A-582941.
Wissenschaftliche Forschungsanwendungen
A-582941 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. A-582941 has also been shown to have antidepressant effects in animal models of depression. Furthermore, A-582941 has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-12-5-7-13(8-6-12)18-11-9-16-15(17)14-4-3-10-19-14/h3-8,10H,2,9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKVMKZXAEWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)
![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)


![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)
![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B5022707.png)

![2-(4-butoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5022742.png)

![ethyl 3-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5022775.png)


![5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022786.png)